molecular formula C19H23BrN2O B14324546 Diazene, [4-(3-bromopropoxy)phenyl](4-butylphenyl)- CAS No. 110008-42-9

Diazene, [4-(3-bromopropoxy)phenyl](4-butylphenyl)-

Cat. No.: B14324546
CAS No.: 110008-42-9
M. Wt: 375.3 g/mol
InChI Key: IUHATIUUABQLMI-UHFFFAOYSA-N
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Description

Diazene, 4-(3-bromopropoxy)phenyl- is an organic compound that belongs to the class of diazenes. Diazene compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N). This particular compound features two phenyl rings, one substituted with a 3-bromopropoxy group and the other with a butyl group. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazene, 4-(3-bromopropoxy)phenyl- typically involves the following steps:

    Formation of the 3-bromopropoxy group: This can be achieved by reacting 3-bromopropanol with a suitable phenol derivative under basic conditions.

    Coupling of the phenyl rings: The two phenyl rings, one with the 3-bromopropoxy group and the other with the butyl group, are coupled using a diazotization reaction. This involves the formation of a diazonium salt from an aromatic amine, followed by its reaction with another aromatic compound to form the diazene linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diazene, 4-(3-bromopropoxy)phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the diazene linkage to a single bond, forming hydrazine derivatives.

    Substitution: The bromine atom in the 3-bromopropoxy group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

Diazene, 4-(3-bromopropoxy)phenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of diazene derivatives with biomolecules.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

    Industry: The compound may be used in the development of new materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism by which Diazene, 4-(3-bromopropoxy)phenyl- exerts its effects involves the interaction of the diazene linkage with various molecular targets. The nitrogen-nitrogen double bond can participate in electron transfer reactions, influencing the reactivity of the compound. Additionally, the substituents on the phenyl rings can modulate the compound’s overall electronic properties, affecting its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Diazene, (4-nitrophenyl)phenyl-: This compound features a nitro group instead of the 3-bromopropoxy group.

    Diazene, (4-chlorophenyl)phenyl-: This compound has a chlorine atom instead of the 3-bromopropoxy group.

Uniqueness

The presence of the 3-bromopropoxy group in Diazene, 4-(3-bromopropoxy)phenyl- makes it unique compared to other diazene derivatives. This group can participate in various substitution reactions, providing a versatile platform for further functionalization. Additionally, the butyl group on the other phenyl ring can influence the compound’s solubility and overall reactivity.

Properties

CAS No.

110008-42-9

Molecular Formula

C19H23BrN2O

Molecular Weight

375.3 g/mol

IUPAC Name

[4-(3-bromopropoxy)phenyl]-(4-butylphenyl)diazene

InChI

InChI=1S/C19H23BrN2O/c1-2-3-5-16-6-8-17(9-7-16)21-22-18-10-12-19(13-11-18)23-15-4-14-20/h6-13H,2-5,14-15H2,1H3

InChI Key

IUHATIUUABQLMI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCBr

Origin of Product

United States

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